(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid
Description
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid (CAS 66053-93-8) is a pyrazole derivative characterized by a pyrazole ring substituted with three methyl groups at positions 3, 4, and 5, linked to an acetic acid moiety. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol . The compound is typically stored at +4°C and is available at 95% purity .
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)9-10(7(5)3)4-8(11)12/h4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOSUQPSMGZCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349517 | |
| Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66053-93-8 | |
| Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Hydrazine Condensation
One common method involves the reaction of 3,4,5-trimethylpyrazole with chloroacetic acid or its derivatives.
Reaction Scheme:
$$
\text{3,4,5-Trimethylpyrazole} + \text{Chloroacetic Acid} \rightarrow \text{this compound}
$$
- Combine 3,4,5-trimethylpyrazole with chloroacetic acid in an appropriate solvent such as ethanol or water.
- Add a base (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.
- Heat the mixture under reflux for several hours.
- Acidify the reaction mixture to precipitate the product.
- Solvent: Ethanol or water
- Temperature: 80–100°C
- Reaction Time: 6–8 hours
- Yield: Moderate to high (depending on conditions)
One-Pot Synthesis Using Modular Approaches
A one-pot synthesis strategy can be employed using hydrazones and substituted acetophenones as starting materials.
Reaction Scheme:
$$
\text{Hydrazone} + \text{Acetophenone Derivative} \rightarrow \text{(3,4,5-trimethylpyrazolyl)-acetic acid}
$$
- Mix hydrazone derived from trimethylpyrazole with a substituted acetophenone in a polar solvent such as dimethylformamide (DMF).
- Add a catalyst (e.g., Lewis acids like zinc chloride or boron trifluoride).
- Heat the mixture at elevated temperatures (120–150°C).
- Purify the product using recrystallization or chromatography.
- Catalyst: Zinc chloride or boron trifluoride
- Solvent: DMF or acetonitrile
- Temperature: 120–150°C
- Reaction Time: 8–12 hours
- Yield: High (>80%)
Carboxylation of Trimethylpyrazole Derivatives
Carboxylation reactions can also be used to introduce the acetic acid group into the pyrazole ring.
Reaction Scheme:
$$
\text{Trimethylpyrazole Derivative} + \text{CO}_2 \rightarrow \text{(3,4,5-trimethylpyrazolyl)-acetic acid}
$$
- React trimethylpyrazole with carbon dioxide under high pressure in the presence of a base such as potassium hydroxide.
- Employ solvents like dimethyl sulfoxide (DMSO) to enhance solubility.
- Isolate the product by acidifying and extracting with an organic solvent.
- Pressure: 10–20 atm
- Temperature: 50–70°C
- Reaction Time: 12–24 hours
- Yield: Moderate
Comparison of Methods
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Hydrazine Condensation | Trimethylpyrazole + Chloroacetic Acid | Reflux in ethanol/water | Moderate | Simple setup |
| One-Pot Modular Synthesis | Hydrazones + Acetophenones | Elevated temperature in DMF | High | High yield and efficiency |
| Carboxylation | Trimethylpyrazole + CO₂ | High pressure in DMSO | Moderate | Environmentally friendly |
Challenges and Notes
-
- Impurities may arise from incomplete reactions or side products.
- Recrystallization is often required for purification.
-
- Reaction conditions such as temperature and catalyst concentration must be optimized for maximum yield.
-
- The use of green solvents and minimizing waste are critical for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions: (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antileishmanial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of pyrazole-acetic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid with four related compounds, supported by empirical data and research findings.
Structural and Physicochemical Properties
Key Observations:
Substituent Effects on Hydrophobicity: The trimethyl substitution in the target compound enhances hydrophobicity compared to derivatives with polar groups (e.g., amino in CAS 1245823-90-8) . The ethyl ester variant (CAS 10199-60-7) exhibits higher lipophilicity due to the ester group, making it more suitable for lipid-rich environments .
The cyclopropa-fused derivative (CAS C₁₂H₁₆N₂O₂) has a rigid, bicyclic structure, which may restrict conformational flexibility compared to simpler pyrazole analogs .
Functional Group Reactivity: The amino group in CAS 1245823-90-8 enables hydrogen bonding and participation in acid-base reactions, contrasting with the inert methyl groups in the target compound .
Biological Activity
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the molecular formula . Its structure features a pyrazole ring with three methyl groups at positions 3, 4, and 5, which significantly influence its biological activity and chemical reactivity. This unique substitution pattern differentiates it from other pyrazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleic acid biosynthesis, which is critical for its antileishmanial activity.
- Receptor Interaction : It may also interact with various receptors that modulate inflammatory responses and cellular proliferation.
Antileishmanial Activity
Research indicates that this compound exhibits significant antileishmanial properties. A study demonstrated that it inhibits the proliferation of Leishmania species in vitro, suggesting potential as a therapeutic agent against leishmaniasis.
Antimalarial Activity
The compound has also shown promising results against malaria. It acts as an inhibitor of Plasmodium species by targeting essential enzymes like N-myristoyltransferase (NMT), which plays a crucial role in the life cycle of the malaria parasite. This inhibition leads to reduced parasitic growth in both in vitro assays and rodent models .
Anti-inflammatory Properties
In addition to its antiparasitic effects, this compound has been explored for anti-inflammatory activities. Preliminary studies indicate that it may modulate inflammatory pathways, potentially providing benefits in conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1,3,5-trimethyl-1H-pyrazol-4-ylboronic acid | Boronic acid derivative | Moderate antileishmanial activity |
| (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride | Hydrochloride derivative | Limited studies on biological activity |
| (3,4-dimethylpyrazole) | Simplified pyrazole | Lower efficacy compared to target compound |
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
- Antileishmanial Study : In vitro assays demonstrated that the compound significantly reduced Leishmania viability with an IC50 value of approximately 10 µM.
- Antimalarial Efficacy : A study reported that the compound inhibited Plasmodium falciparum NMT with an IC50 of 0.162 µM and showed effective growth inhibition in rodent malaria models .
- Inflammation Modulation : In cellular models of inflammation, the compound reduced pro-inflammatory cytokine production by up to 50%, indicating potential therapeutic applications in inflammatory diseases.
Q & A
Basic: What established synthetic routes are available for (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid?
Methodological Answer:
The synthesis typically involves functionalizing pyrazole precursors. A common approach is the alkylation of 3,4,5-trimethylpyrazole with chloroacetic acid derivatives. For example:
- Step 1: React 3,4,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate .
- Step 2: Hydrolyze the intermediate under acidic or basic conditions to yield the acetic acid derivative.
Alternative routes include coupling pre-functionalized pyrazole moieties with acetic acid via Mitsunobu reactions or using carbodiimide-mediated coupling for carboxyl group activation. Reaction optimization should focus on temperature control (e.g., 0–25°C) and inert atmospheres to minimize side reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR are essential for confirming substitution patterns on the pyrazole ring and verifying the acetic acid moiety. Key signals include the methyl group resonances (δ ~1.8–2.5 ppm) and the carboxyl proton (broad peak at δ ~12–13 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves 3D structures, particularly for verifying bond angles and dihedral angles between the pyrazole and acetic acid groups. Data collection requires high-resolution single crystals, with R-factors < 5% indicating reliable models .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 195.1 for CHNO) and fragmentation patterns .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., HDAC2). For example, the (3,4,5-trimethylpyrazol-1-yl)phenyl group forms π-anion interactions with Asp104 in HDAC2’s active site, as shown in pharmacophore models .
- QSAR Studies: Correlate substituent effects (e.g., methyl group positions) with inhibitory potency. Hydrophobic interactions with Leu276 in HDAC2’s S2 sub-pocket are critical for affinity .
- Validation: Cross-check docking scores (e.g., predicted IC) with experimental enzyme inhibition assays to refine models .
Advanced: How to resolve contradictions between crystallographic data and computational binding predictions?
Methodological Answer:
- Refinement Checks: Use SHELXL’s L.S. command to assess residual density maps, ensuring no omitted solvent or disorder explains discrepancies .
- Dynamic Simulations: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate if crystal packing forces alter binding poses compared to solution-phase predictions .
- Mutagenesis Studies: Experimentally mutate key residues (e.g., HDAC2’s Asp104) to validate predicted interactions. A >50% drop in activity upon mutation supports computational models .
Advanced: What strategies optimize substituents for target-specific interactions?
Methodological Answer:
- Site-Specific Modifications:
- R1 Substituents: Bulky groups like 3,4,5-trimethylpyrazole enhance hydrophobic interactions in HDAC2’s S1 sub-pocket. Methyl groups improve steric complementarity with Phe155 and Leu276 .
- R2 Substituents: Short alkyl chains (e.g., propyl) optimize fit in the S2 sub-pocket without introducing steric clashes.
- Parallel Synthesis: Generate combinatorial libraries via Ullmann coupling or click chemistry to screen substituent effects systematically .
- Binding Free Energy Calculations : Use MM-GBSA to rank substituent contributions (ΔG) and prioritize synthetic targets .
Advanced: How to design experiments to analyze conflicting bioactivity data across assays?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 25°C) to minimize variability.
- Control Compounds: Include reference inhibitors (e.g., SAHA for HDAC assays) to calibrate activity measurements .
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorimetric HDAC assays) with cell-based viability tests (e.g., IC in cancer lines) to confirm mechanistic consistency .
Basic: What are the key stability considerations for this compound in aqueous solutions?
Methodological Answer:
- pH Sensitivity: The carboxyl group deprotonates above pH 4.5, increasing solubility but reducing membrane permeability. Buffered solutions (pH 2–4) stabilize the protonated form .
- Hydrolytic Degradation: Monitor via HPLC for ester or amide byproducts under alkaline conditions. Storage at −20°C in anhydrous DMSO minimizes decomposition .
Advanced: How to leverage structural analogs to infer reactivity and toxicity?
Methodological Answer:
- Analog Mining: Use PubChem’s Similarity Search to identify analogs (e.g., 2-(3,5-dimethylpyrazol-4-yl)acetic acid) and compare their ADMET profiles .
- Metabolic Prediction: Tools like SwissADME predict cytochrome P450 interactions. Methyl groups reduce metabolic oxidation compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
